- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

Cas no 74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

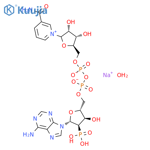

74784-45-5 structure

Nome del prodotto:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- β-NADPH-D

- NADPH-D

- β-NADPH-D Discontin

- β-NADPH-DDiscontinued

- 1-Dimethylamino-4-trimethylsilylbenzene

- 5'-ester with (4S)-1,...

- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3

- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®

- Me3SiC6H4-p-NMe2

- N,N-dimethyl-4-trimethylsilanyl-aniline

- p-Dimethylaminophenyltrimethylsilane

- [(S)-4-d]NADPH

- [(S)-4- 2H]NADPH

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (S)-

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

- lifitegrast impurity T

- 1,1',1''-Phosphinylidynetrisaziridine-d12

- Aphoxide-d12

- APO-d12

- ENT 24915-d12

- N,N',N''-Tri-1,2-ethanediylphosphoric TriaMide-d12

- NSC 9717-d12

- 74784-45-5

- ?-NADPH-D

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (S)-

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)

- [(S)-4-2H]NADPH

- [(S)-4-d]NADPH

-

- Inchi: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21-

- Chiave InChI: ACFIXJIJDZMPPO-FNCXJVNDSA-N

- Sorrisi: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Proprietà calcolate

- Massa esatta: 746.09700

- Massa monoisotopica: 746.09738025g/mol

- Conta atomi isotopi: 1

- Conta donatori di obbligazioni idrogeno: 9

- Conta accettatore di obbligazioni idrogeno: 22

- Conta atomi pesanti: 48

- Conta legami ruotabili: 13

- Complessità: 1410

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 8

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 364Ų

- XLogP3: -6.8

Proprietà sperimentali

- Densità: 2.287

- Punto di ebollizione: 1175.129°C at 760 mmHg

- Punto di infiammabilità: 664.494°C

- Indice di rifrazione: 1.849

- PSA: 393.58000

- LogP: -1.35000

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Informazioni sulla sicurezza

- Condizioni di conservazione:-20°C

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1R:D-Glucose, C:37250-50-3, S:H2O, 1 h, 30°C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8

Riferimento

- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

Metodo di produzione 3

Condizioni di reazione

1.1R:D2O, R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9

Riferimento

- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes, Nature Chemical Biology, 2011, 7(12), 950-958

Metodo di produzione 4

Condizioni di reazione

1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C

Riferimento

- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol, Journal of Plant Physiology, 2011, 168(2), 88-95

Metodo di produzione 5

Condizioni di reazione

1.1R:R:NaHCO3, C:9028-53-9, S:H2O, rt, pH 7.5

Riferimento

- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming, Chemical Science, 2017, 8(2), 1116-1126

Metodo di produzione 6

Condizioni di reazione

1.1R:C:9028-53-9

Riferimento

- α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling Models, Journal of the American Chemical Society, 2006, 128(43), 14053-14058

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Letteratura correlata

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Prodotti correlati

- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))

- 2172181-26-7(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-phenylpropanoic acid)

- 2549066-74-0(7-methoxy-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one)

- 1365808-40-7(Hexakis(1h,1h-perfluorohexyloxy)phosphazene)

- 1239771-50-6(4-{3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl}piperidine)

- 2253632-38-9(Quinoline, decahydro-7-methyl-, hydrochloride (1:1))

- 212204-36-9(benzyl (2S)-2-(chlorosulfonyl)methylpyrrolidine-1-carboxylate)

- 2228176-42-7(3-(1-methyl-1H-imidazol-4-yl)methylpiperidin-3-ol)

- 73-03-0(Cordycepin)

- 2172375-99-2(3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid)

Fornitori consigliati

上海贤鼎生物科技有限公司

Membro d'oro

CN Fornitore

Grosso

Jinan Hanyu Chemical Co.,Ltd.

Membro d'oro

CN Fornitore

Grosso

Shanghai Aoguang Biotechnology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Xiamen PinR Bio-tech Co., Ltd.

Membro d'oro

CN Fornitore

Grosso